molecular formula C13H21NO B12532030 N,N-Dimethylundeca-2,4,8-trienamide CAS No. 795309-53-4

N,N-Dimethylundeca-2,4,8-trienamide

Katalognummer: B12532030
CAS-Nummer: 795309-53-4
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: ZCLPWZBAXCWPLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylundeca-2,4,8-trienamide is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of three conjugated double bonds and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylundeca-2,4,8-trienamide typically involves the reaction of an appropriate carboxylic acid derivative with N,N-dimethylamine. One common method is the reaction of undeca-2,4,8-trienoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylundeca-2,4,8-trienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N,N-Dimethylundeca-2,4,8-trienamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide functional group and conjugated double bonds. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylundeca-2,4,8-trienamide can be compared with other similar compounds, such as:

    N-Isobutylundeca-2,4,8-trienamide: Similar structure but with an isobutyl group instead of a dimethyl group.

    N,N-Dimethylundeca-2,4,6-trienamide: Similar structure but with double bonds at different positions.

    This compound derivatives: Various derivatives with different substituents on the amide nitrogen or the carbon chain.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .

Eigenschaften

CAS-Nummer

795309-53-4

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

N,N-dimethylundeca-2,4,8-trienamide

InChI

InChI=1S/C13H21NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h5-6,9-12H,4,7-8H2,1-3H3

InChI-Schlüssel

ZCLPWZBAXCWPLJ-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCCC=CC=CC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.